molecular formula C10H20O2 B1582175 3-Octyl acetate CAS No. 4864-61-3

3-Octyl acetate

Cat. No. B1582175
M. Wt: 172.26 g/mol
InChI Key: STZUZYMKSMSTOU-UHFFFAOYSA-N
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Patent
US06362344B1

Procedure details

To a vial containing aminoalcohol 1 (0.05 g, 0.17 mmol) prepared as in Example 1 was added a solution containing freshly distilled hexanal (0.30 g, 3.0 mmol), toluene (3.0 mL), and 1 M diethylzinc in hexane (6.0 mL). After 3 days at room temperature, acetic anhydride (1.2 mL, 13 mmol) was added. After 2 additional days, the mixture was diluted in ether (50 mL) and the reaction was quenched by dropwise addition of half-saturated aqueous ammonium chloride (50 mL). The ether layer was separated and the aqueous layer was further extracted with ether (2×50 mL). The combined ether layers were dried over magnesium sulfate whereupon the solvent was removed at reduced pressure. The residue was purified by flash chromatography on 220-400 mesh silica with 95% hexane and 5% ethyl acetate as eluant. The product (+)-3-octyl acetate (0.34 g, 66%) was isolated as a colorless liquid by distillation of the solvent at reduced pressure. Anal. for C10H20O2. Calcd: C, 69.72; H, 11.70; found: C, 70.08; H, 11.86. 1H NMR (CDCl3/TMS): δ 0.86 (t, 6 H, J=7), 1.22-1.33 (br m, 6 H), 1.45-1.60 (m, 4 H), 2.03 (s, 3 H), 4.80 (m, 1 H). 13C NMR (CDCl3/TMS): δ 9.58, 14.00, 21.25, 22.57, 25.02, 26.98, 31.62, 33.60, 75.57, 170.97. [α]D25=+7.0, c=2.01 g/100 mL chloroform. Chiral capillary gas chromatographic analysis at 100° C. on Cyclodex B stationary phase (J & W Scientific) indicated that the enantiomeric excess of the product was 86%.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
NO.[CH:3](=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([Zn][CH2:13][CH3:14])C.[C:15](OC(=O)C)(=[O:17])[CH3:16]>CCCCCC.CCOCC.C1(C)C=CC=CC=1>[C:15]([O:9][CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:13][CH3:14])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
NO
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C(CCCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
6 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a vial containing
ADDITION
Type
ADDITION
Details
was added a solution
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by dropwise addition of half-saturated aqueous ammonium chloride (50 mL)
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers were dried over magnesium sulfate whereupon the solvent
CUSTOM
Type
CUSTOM
Details
was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on 220-400 mesh silica with 95% hexane and 5% ethyl acetate as eluant

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(=O)OC(CC)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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